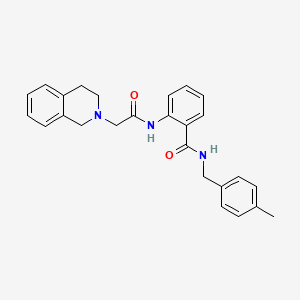![molecular formula C17H16FN5S B10816650 6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B10816650.png)
6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a pyridine ring, an indole moiety, and an amide group.
- Researchers have explored its pharmacological properties due to its interactions with specific receptors.
WAY-639715: is a synthetic compound primarily investigated for its potential therapeutic applications.
Preparation Methods
Synthetic Routes: The synthesis of WAY-639715 involves several steps, including cyclization reactions and amide bond formation.
Reaction Conditions: Specific conditions vary, but typical steps include coupling reactions, cyclization using reagents like phosphorus oxychloride, and purification.
Industrial Production: While industrial-scale production details are limited, laboratory-scale synthesis is well-documented.
Chemical Reactions Analysis
Reactivity: WAY-639715 undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioavailability, and pharmacological activity.
Scientific Research Applications
Chemistry: WAY-639715 serves as a scaffold for designing novel compounds with specific receptor affinity.
Biology: It has been studied for potential interactions with neurotransmitter receptors, particularly serotonin receptors.
Medicine: Researchers explore its role in treating neurological disorders, mood-related conditions, and pain management.
Industry: WAY-639715’s derivatives may find applications in drug development.
Mechanism of Action
Targets: WAY-639715 interacts with serotonin receptors (e.g., 5-HT₁A, 5-HT₇) and possibly others.
Pathways: Activation of these receptors modulates neurotransmission, affecting mood, cognition, and pain perception.
Comparison with Similar Compounds
Uniqueness: WAY-639715’s distinct structure sets it apart from related compounds.
Similar Compounds: Other indole-based compounds, such as buspirone and WAY-100635, share some features but differ in receptor selectivity.
Remember that further research and clinical studies are essential to fully understand WAY-639715’s potential. If you need more specific details or references, feel free to ask!
Properties
Molecular Formula |
C17H16FN5S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H16FN5S/c1-11-4-2-3-5-14(11)20-17-22-15(21-16(19)23-17)10-24-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H3,19,20,21,22,23) |
InChI Key |
AAFATYSWBYJIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


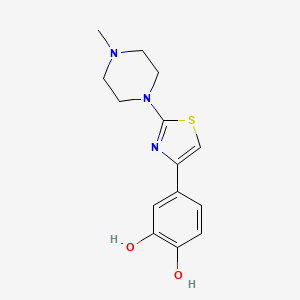

![1-Methyl-2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B10816579.png)
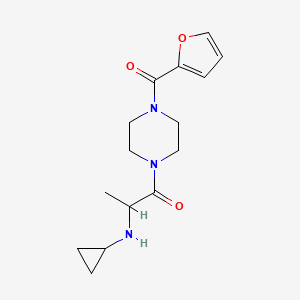
![6-(2-((1-(p-Tolyl)-1H-tetrazol-5-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B10816590.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(7-methylfuro[2,3-b]quinolin-2-yl)methanone](/img/structure/B10816596.png)
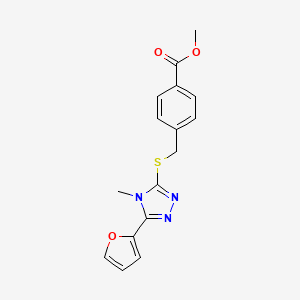


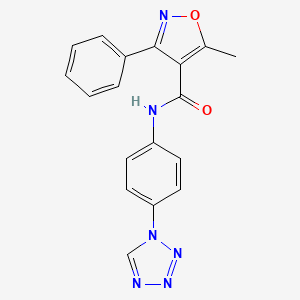

![2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide](/img/structure/B10816633.png)

